Home > Products > Screening Compounds P73432 > pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu
pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu - 136132-68-8

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

Catalog Number: EVT-330065
CAS Number: 136132-68-8
Molecular Formula: C60H100N20O17
Molecular Weight: 1373.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This peptide can be classified under the category of bioactive peptides, which are often involved in various biological functions, including signaling pathways and enzymatic activities. Its specific role as a substrate for protein kinase C links it to cellular signaling processes, particularly in the context of myelin sheath formation and maintenance in the nervous system .

Synthesis Analysis

The synthesis of pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.

Key steps in the synthesis include:

  1. Activation of Amino Acids: Each amino acid must be activated, typically using coupling reagents such as N,N'-diisopropylcarbodiimide or 1-hydroxybenzotriazole.
  2. Deprotection: The protecting groups on the amino acids are removed at each stage to allow for peptide bond formation.
  3. Cleavage: Once the entire sequence is synthesized, the peptide is cleaved from the resin and any remaining protecting groups are removed.
  4. Purification: The crude product is purified using techniques such as high-performance liquid chromatography.

The synthesis parameters such as temperature, reaction time, and concentration of reagents are critical for achieving high yield and purity .

Molecular Structure Analysis

The molecular structure of pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu can be analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Structural Features:

The presence of specific residues such as lysine and arginine suggests potential sites for post-translational modifications, which can influence biological activity .

Chemical Reactions Analysis

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu participates in various chemical reactions typical of peptides:

  1. Enzymatic Cleavage: This peptide can be cleaved by proteolytic enzymes, which may alter its biological function.
  2. Phosphorylation: The serine and tyrosine residues within the peptide can undergo phosphorylation, modifying their activity and interactions with other proteins.
  3. Hydrolysis: Under certain conditions, peptide bonds may hydrolyze, leading to shorter peptides or free amino acids.

These reactions are essential in regulating the activity of the peptide within biological systems .

Mechanism of Action

The mechanism of action for pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu primarily involves its role as a substrate for protein kinase C. Upon phosphorylation by this enzyme, conformational changes occur that may activate downstream signaling pathways involved in cell proliferation, differentiation, and survival.

Key Points:

  • Substrate Interaction: The specific sequence allows for recognition by protein kinase C, facilitating phosphorylation at serine or threonine residues.
  • Biological Implications: Phosphorylation alters the activity of proteins involved in myelination and neural signaling, impacting neurological functions .
Physical and Chemical Properties Analysis

The physical and chemical properties of pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu include:

  1. Solubility: Generally soluble in water due to its polar side chains.
  2. Stability: Peptides can be sensitive to temperature and pH changes; stability studies indicate that this peptide may require specific conditions to maintain its integrity.
  3. Spectroscopic Properties: Characteristic absorption peaks can be observed in UV-visible spectroscopy due to aromatic residues like tyrosine.

These properties influence its behavior in biological systems and applications in research .

Applications

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu has several scientific applications:

  1. Biochemical Research: Used as a model substrate to study protein kinase C activity and related signaling pathways.
  2. Therapeutic Potential: Investigated for its role in neuroprotection and potential therapeutic applications in demyelinating diseases.
  3. Drug Development: Serves as a lead compound for designing analogs with enhanced biological activity or stability.
Structural Characterization of pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

Primary Sequence Analysis and Residue-Specific Functional Motifs

The undecapeptide pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu features a complex primary structure rich in functional residues. The sequence (molecular weight: 1,373.6 g/mol; CAS 113662-54-7) contains multiple conserved motifs critical for biological interactions [2] [4]. Key elements include:

  • Dibasic cleavage sites: The Lys¹-Arg² and Arg⁷-Lys⁸ residues potentially serve as proteolytic processing sites for convertase enzymes, analogous to prohormone maturation mechanisms [7].
  • Nuclear localization signals (NLS): The bipartite motif Lys¹-Arg²-...-Lys⁸ resembles classic NLS sequences (e.g., KR...K), suggesting nuclear targeting capability [7].
  • Phosphorylation sites: Ser⁵ and Ser⁹ provide potential kinase substrate sites, while Tyr¹⁰ enables tyrosine kinase-mediated signaling modulation [7].
  • Charge distribution: Four basic residues (Lys¹, Arg², Arg⁷, Lys⁸) cluster in the N-terminal half, contrasting with the hydrophobic C-terminus (Tyr¹⁰-Leu¹¹), suggesting membrane interaction domains [4] [10].

Table 1: Residue-Specific Functional Annotation of the Peptide Sequence

PositionResiduePotential Functional RoleConservation in Neuropeptides
1pGluBlocks aminopeptidase degradation, stabilizes N-terminusHigh (ACTH, GnRH, neurotensin)
2LysDibasic cleavage site component, charge anchorModerate
3ArgProteolytic processing site, receptor interactionHigh (GnRH, TRH)
4ProStructural turn inductionVariable
5SerPhosphorylation site (kinase substrate)Low
6GlnHydrogen bonding, solubility modulationModerate
7ArgDibasic cleavage site, receptor bindingHigh
8SerPhosphorylation siteLow
9LysNuclear localization signal componentModerate
10TyrPhosphorylation, hydrophobic anchoringHigh (neuropeptide Y)
11LeuHydrophobic terminus, membrane interactionHigh

Post-Translational Modifications: Role of N-Terminal Pyroglutamate (pGlu) Formation

The N-terminal pyroglutamate (pGlu) modification is a critical PTM generated via intramolecular cyclization of glutamine or glutamate precursors. This modification confers:

  • Metabolic stability: pGlu formation renders the peptide resistant to aminopeptidases, significantly extending its half-life in vivo. Comparative studies show pGlu-modified neuropeptides (e.g., GnRH, TRH) exhibit 3-5x longer plasma stability than linear counterparts [3] [6].
  • Receptor recognition: The pGlu moiety creates a structured N-terminus essential for docking into neuropeptide receptor binding pockets. In GnRH, pGlu¹ mutation reduces receptor affinity by >90% [3].
  • Thermodynamic stabilization: Cyclization reduces conformational entropy, favoring bioactive folds. NMR studies confirm pGlu constrains φ/ψ angles to (-65°±15°, -35°±10°), restricting N-terminal mobility [6].

Additional PTMs include phosphorylation at Ser⁵/Ser⁹ and Tyr¹⁰, observed in mass spectrometry studies of homologous peptides. These modifications modulate peptide charge and hydrophobicity—phosphorylated Tyr¹⁰ increases negative charge by ~1.5 units at physiological pH, potentially altering membrane permeability [7] [9].

Table 2: Post-Translational Modifications and Their Functional Impacts

PTM TypeResidueEnzymatic MechanismFunctional Consequence
PyroglutaminationN-terminalGlutaminyl cyclase (QC)Blocks aminopeptidase degradation; stabilizes bioactive conformation
PhosphorylationSer⁵, Ser⁹Serine/threonine kinases (e.g., PKA, PKC)Modulates charge, creates docking sites for SH2 domains
PhosphorylationTyr¹⁰Tyrosine kinases (e.g., Src family)Regulates membrane association, signaling potency
Proteolytic processingLys¹-Arg², Arg⁷-Lys⁸Proprotein convertases (e.g., furin)Generates bioactive fragments

Secondary and Tertiary Conformational Dynamics via NMR and X-Ray Crystallography

Despite the absence of a full crystallographic structure for this specific peptide, NMR analyses in membrane-mimetic solvents (e.g., TFE-water) reveal key structural features:

  • Helical propensity: Residues 4-7 (Pro-Arg-Ser-Gln) adopt a polyproline type II helix (φ/ψ: -75°, 145°) stabilized by Arg⁷-Lys⁸ electrostatic interactions. This motif facilitates protein-protein interactions [5] [9].
  • Dynamic turns: The central Pro⁴ induces a β-turn (type II) confirmed by characteristic NOEs: Hα(Pro⁴)-HN(Ser⁵) = 2.5Å; HN(Ser⁵)-HN(Gln⁶) = 4.1Å. This turn orients the dibasic motif (Arg⁷) for solvent exposure [5] [8].
  • Membrane interaction: Molecular dynamics simulations in POPC bilayers show the C-terminus (Tyr¹⁰-Leu¹¹) embeds 8Å into lipid phases, while the N-terminal pGlu remains solvent-exposed [5].
  • Thermal stability: Circular dichroism indicates structural persistence up to 65°C (melting temperature, Tₘ), with 40% helical content at 25°C in 30% TFE. Denaturation is reversible, indicating intrinsic folding stability [5] [9].

Table 3: Experimentally Determined Structural Features

Structural FeatureResidue SpanExperimental MethodKey Parameters
N-terminal rigidificationpGlu¹-Lys²¹H-¹³C HSQC NMRΔδ > 0.5 ppm for pGlu Cα vs. Glu; J-coupling 8.5 Hz
Type II β-turnPro⁴-Ser⁵NOESY, ROESY NMRdNN(i,i+1)=4.1Å; dαN(i,i+1)=2.5Å
Amphipathic helixArg³-Arg⁷Circular dichroism (222 nm)[θ]₂₂₂ = -12,500 deg·cm²·dmol⁻¹; 40% helicity
Hydrophobic membrane anchorTyr¹⁰-Leu¹¹Molecular dynamics simulationMembrane penetration depth: 8.2 ± 1.3 Å

Comparative Analysis with Homologous Peptide Sequences in Neuroendocrine Systems

This undecapeptide exhibits significant homology to neuroendocrine signaling peptides across species:

  • Neurotensin homology: Alligator/chicken neurotensin (pGlu-Leu-His-Val-Asn-Lys-Ala-Arg-Arg-Pro-Tyr-Ile-Leu) shares 45% identity, including the conserved N-terminal pGlu and C-terminal Tyr-Leu motif. Both peptides require Tyr-Leu for receptor binding, with mutation studies showing >70% activity loss upon Leu¹¹→Ala substitution [6].
  • GnRH structural parallels: The pGlu¹-His²-Trp³-Ser⁴-Tyr⁵ sequence in GnRH aligns with pGlu¹-Lys²-Arg³-Pro⁴-Ser⁵ in our peptide, suggesting potential recognition by gonadotropin-releasing hormone receptors. Molecular modeling indicates both peptides form similar β-turns around residues 4-6 [3].
  • Conserved processing motifs: Dibasic residues (Arg², Arg⁷) mirror processing sites in prohormones (e.g., proenkephalin: Lys-Arg↓Tyr-Gly-Gly-Phe). Convertase kinetics studies show cleavage efficiency correlates with Arg/Lys combinations—Arg-Arg sites are processed 3x faster than Lys-Arg [7] [9].
  • Evolutionary conservation: The Tyr¹⁰-Leu¹¹ terminus is invariant across avian/reptilian neurotensins, suggesting strong functional selection. Synthetic analogs replacing Tyr¹⁰ with Phe show 60% receptor affinity reduction, highlighting its essential role [6].

Table 4: Homology Comparison with Neuroendocrine Peptides

PeptideSpeciesSequenceIdentityFunctional Overlap
Target peptideSynthetic/ChemicalpGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu100%Reference sequence
NeurotensinAlligator mississippiensispGlu-Leu-His-Val-Asn-Lys-Ala-Arg-Arg-Pro-Tyr-Ile-Leu45%Receptor binding (NTSR1), ileum contraction
GnRHHumanpGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂36%Pituitary gonadotropin release
Anthopleurin-BSea anemone<20 residues; Cys-rich18%Sodium channel modulation
Kallikrein inhibitorCrotalus ruberDisulfide-bonded structure15%Protease inhibition

Phylogenetic analysis reveals the peptide occupies an intermediate position between neurotensin and GnRH families. Its dibasic motif density (3 basic residues within 8 positions) exceeds most neuropeptides, suggesting unique processing regulation. Functional studies confirm similar efficacy to neurotensin in in vitro gut motility assays (EC₅₀ = 120nM vs. neurotensin EC₅₀ = 85nM) [6] [9]. The evolutionary conservation pattern implies roles in conserved signaling pathways, possibly involving G-protein coupled receptors (GPCRs) of the neurotensin/galanin receptor families [3] [6].

Properties

CAS Number

136132-68-8

Product Name

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

IUPAC Name

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(5-oxopyrrolidine-2-carbonyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C60H100N20O17

Molecular Weight

1373.6 g/mol

InChI

InChI=1S/C60H100N20O17/c1-32(2)28-42(58(96)97)77-53(91)41(29-33-15-17-34(83)18-16-33)76-49(87)36(11-4-6-24-62)73-54(92)43(30-81)78-50(88)37(12-7-25-68-59(64)65)72-52(90)39(19-21-46(63)84)74-55(93)44(31-82)79-56(94)45-14-9-27-80(45)57(95)40(13-8-26-69-60(66)67)75-48(86)35(10-3-5-23-61)71-51(89)38-20-22-47(85)70-38/h15-18,32,35-45,81-83H,3-14,19-31,61-62H2,1-2H3,(H2,63,84)(H,70,85)(H,71,89)(H,72,90)(H,73,92)(H,74,93)(H,75,86)(H,76,87)(H,77,91)(H,78,88)(H,79,94)(H,96,97)(H4,64,65,68)(H4,66,67,69)

InChI Key

RCRPGVVPXJBQFQ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCC(=O)N3

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCC(=O)N3

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